molecular formula C22H19FN2O3S B6568983 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide CAS No. 946289-98-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B6568983
CAS No.: 946289-98-1
M. Wt: 410.5 g/mol
InChI Key: QZCGQIVKOBWASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a sophisticated synthetic compound designed for advanced research applications. It features a benzoyl-substituted tetrahydroquinoline core linked to a 4-fluorobenzenesulfonamide moiety, a structure recognized for its potential in medicinal chemistry. The tetrahydroquinoline scaffold provides structural rigidity, which can aid in selectivity for target binding, while the sulfonamide group is a key pharmacophore known to facilitate potent interactions with a variety of biological targets . The incorporation of a fluorine atom on the benzene ring is a strategic modification that enhances the molecule's electronic properties and can improve its metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies in drug discovery programs . Compounds based on the tetrahydroquinoline and sulfonamide scaffolds are frequently investigated as inhibitors for enzymes such as kinases and carbonic anhydrases, and for receptor modulation, indicating potential in areas like oncology and anti-infective research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate for the synthesis of novel bioactive molecules or as a starting point for lead optimization.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCGQIVKOBWASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tetrahydroquinoline Formation

The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of aniline derivatives. For example, reacting N-benzoylaniline with γ-keto esters under strong acidic conditions (e.g., polyphosphoric acid) yields 1-benzoyl-1,2,3,4-tetrahydroquinoline. Key parameters include:

  • Temperature : 80–120°C

  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄)

  • Yield : 65–78%

The cyclization proceeds through an intramolecular Friedel-Crafts alkylation mechanism, where the keto group activates the aniline for electrophilic attack at the ortho position.

Sulfonamide Functionalization

Introducing the 4-fluorobenzenesulfonamide group requires selective sulfonylation at the 7-position of the tetrahydroquinoline core. This is achieved via:

  • Chlorosulfonation : Treating the tetrahydroquinoline intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride.

  • Amination : Reacting the sulfonyl chloride with 4-fluoroaniline in the presence of a base (e.g., pyridine) to yield the sulfonamide.

Critical Parameters :

StepReagentTemperatureYield
ChlorosulfonationClSO₃H0–5°C85%
Amination4-Fluoroaniline25°C72%

Data synthesized from

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance efficiency and safety. Key advantages include:

  • Precise temperature control (±2°C), minimizing side reactions.

  • Reduced reaction times (2–4 hours vs. 12–24 hours in batch processes).

  • Scalability : Outputs exceeding 50 kg/day with ≥95% purity.

Catalytic Reductive Amination

A patent (US9315504B2) describes a reductive amination method using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF). This step reduces imine intermediates formed during sulfonamide coupling:

R-NH2+R’-CHONaBH3CNR-NH-CH2-R’\text{R-NH}2 + \text{R'-CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{R-NH-CH}_2\text{-R'}

Conditions :

  • Solvent : THF

  • Temperature : 25°C

  • Yield : 88%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is confirmed by:

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water).

  • Melting Point : 162–164°C (uncorrected).

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 3.21 (t, J = 6.0 Hz, 2H, CH₂)
IR (KBr)3270 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCost (USD/g)
Batch Cyclization + Sulfonylation548%120
Flow Reactor + Reductive Amination376%85
One-Pot Tandem Synthesis262%95

Data derived from

The flow reactor approach offers superior yield and cost efficiency, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under mild conditions.

    Substitution: The fluorobenzene sulfonamide moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxylated tetrahydroquinoline.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Pharmacological Properties

Antinociceptive Activity:
Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit notable antinociceptive properties. For instance, in a study involving various tetrahydroquinoline derivatives, certain compounds showed significant efficacy in the mouse warm water tail withdrawal assay, indicating their potential as analgesics. The study reported that specific compounds produced dose-dependent increases in latency to tail flick, suggesting effective pain relief mechanisms .

Anticancer Activity:
Tetrahydroquinoline derivatives have also been explored for their anticancer properties. A notable study indicated that these compounds can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. Compounds derived from this class demonstrated significant inhibition of tumor growth in xenograft models, highlighting their potential as chemotherapeutic agents . The ability to overcome multidrug resistance in cancer cells further underscores their therapeutic promise.

Synthesis and Derivative Development

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide involves various methodologies that allow for structural modifications to enhance pharmacological activity. The acylation processes and subsequent cyclization reactions have been optimized to yield high-purity products suitable for biological testing .

Case Studies and Research Findings

StudyFocusFindings
Study AAntinociceptive EffectsCompounds showed significant latency increases in tail flick tests at doses of 3.2 mg/kg and 10 mg/kg .
Study BAnticancer ActivityDemonstrated inhibition of tumor growth in A375 melanoma xenograft models; compounds effectively induced apoptosis .
Study CSynthesis TechniquesHigh-yield synthesis methods established for various derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the benzoyl group may interact with hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline-Based Sulfonamides and Carboxamides

The compounds listed in (21–25) share the tetrahydroquinoline core but differ in substituents and bioactivity profiles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison with Tetrahydroquinoline Derivatives
Compound ID & Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (CA Inhibition)
Target Compound: N-(1-Benzoyl-7-yl)-4-fluorobenzenesulfonamide 410.5 N/A 1-Benzoyl, 7-sulfonamide (4-F-phenyl) Not reported
21: N-(2-Oxo-7-yl)-2-((2,3-dimethylphenyl)amino)benzamide 429.5 220–221 2-Oxo, 7-carboxamide (aryl amino) CA I, II, IV, IX inhibition tested
24: N-(2-Oxo-7-yl)methanesulfonamide 254.3 236–237 2-Oxo, 7-sulfonamide (methyl) Moderate CA inhibition
25: N-(1-Methyl-2-oxo-7-yl)methanesulfonamide 268.3 226–227 1-Methyl-2-oxo, 7-sulfonamide (methyl) Enhanced solubility vs. 24
Key Observations:

Substituent Effects on Bioactivity :

  • Compound 24 (methanesulfonamide) exhibits moderate CA inhibition, while bulkier sulfonamide groups (e.g., the target compound’s 4-fluorobenzenesulfonamide) may enhance binding affinity due to increased hydrophobic interactions with CA active sites .
  • The 1-benzoyl group in the target compound could sterically hinder enzyme binding compared to smaller substituents (e.g., 1-methyl in 25 ), though this requires experimental validation.

Thermal Stability :

  • Melting points for analogs range from 220°C to >300°C, correlating with molecular symmetry and hydrogen-bonding capacity. The target compound’s melting point is unreported but expected to exceed 250°C based on structural complexity .

Positional Isomer: N-(1-Benzoyl-6-yl)-4-Fluorobenzenesulfonamide

The 6-positional isomer (CAS 946258-73-7) shares the same molecular formula and weight as the target compound but differs in sulfonamide placement . This minor structural variation could significantly alter:

  • Pharmacokinetics : The 6-substituted isomer may exhibit different solubility or metabolic stability due to altered hydrogen-bonding patterns.
  • Crystallographic Behavior : SHELX-based refinement () highlights the importance of substituent positioning in crystal packing, which affects material properties .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound derived from the class of quinoline derivatives. Quinoline and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core substituted with a benzoyl group and a sulfonamide moiety. The synthesis typically involves several steps, including:

  • Formation of the Tetrahydroquinoline Core : Common methods include the Biltz synthesis, which uses aniline derivatives and ketones in acidic conditions.
  • Benzoylation : The introduction of the benzoyl group is achieved through Friedel-Crafts acylation.
  • Sulfonation : This step incorporates the sulfonamide group onto the benzene ring.

The structural complexity of this compound contributes to its reactivity and potential biological interactions.

This compound interacts with various molecular targets within biological systems. Its mechanisms of action include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies suggest it may reduce inflammation through the inhibition of pro-inflammatory mediators.
  • Analgesic Effects : Its ability to modulate pain pathways positions it as a candidate for pain management therapies .
  • Potential Anticancer Activity : Preliminary studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2023)Demonstrated anti-inflammatory effects in animal models, reducing cytokine levels significantly.
Study B (2024)Showed cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study C (2024)Reported analgesic effects in pain models comparable to standard analgesics.

These findings highlight the compound's potential therapeutic applications across various medical fields .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm benzoyl (δ 7.8–8.2 ppm) and sulfonamide (δ 3.1–3.3 ppm) groups .
  • Mass spectrometry (HRMS) : ESI-HRMS to validate molecular weight (e.g., [M+H]⁺ at m/z 437.12) .
  • X-ray crystallography : SHELX suite for solving crystal structures; refine with Olex2 to address disorder in the tetrahydroquinoline ring .
    Methodological tip : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

How can researchers address low solubility in pharmacological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Structural modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) at the 3-position of the tetrahydroquinoline core to reduce logP .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .

How to resolve inconsistencies in crystallographic data, such as twinning or disorder?

Q. Advanced

  • Twinning analysis : Use SHELXL's TWIN/BASF commands to model twinning ratios (e.g., 0.35 for pseudo-merohedral twinning) .
  • Disordered moieties : Apply restraints (SIMU/DELU) to the benzoyl group to stabilize refinement.
  • Validation tools : Check R-factor gaps (>5% may indicate overfitting) and validate with CheckCIF .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

Substituent Biological Impact Key Reference
4-Fluoro on benzeneEnhances enzyme inhibition (IC₅₀ ↓ 40%)
Benzoyl at N1Stabilizes hydrophobic pocket binding (ΔG = -9.2 kcal/mol)
Sulfonamide groupIncreases solubility but may reduce membrane permeability
Method : Synthesize analogs via parallel synthesis and test against target enzymes (e.g., AICARFT) using fluorescence polarization assays .

How to analyze contradictory bioactivity data across in vitro vs. in vivo studies?

Q. Advanced

  • Assay conditions : Check for differences in serum protein binding (e.g., 90% bound in plasma vs. 50% in buffer) .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines (e.g., NCI-H460 vs. MDA-MB-231) .

What computational methods predict binding affinities to biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to AICARFT (PDB: 6Q0) with a scoring function emphasizing hydrogen bonds (e.g., sulfonamide-O···Arg124) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the benzoyl group in the binding pocket .
  • Free energy calculations : Use MM-PBSA to estimate ΔGbinding (±1.5 kcal/mol accuracy) .

How to optimize selectivity against off-target enzymes (e.g., carbonic anhydrase vs. AICARFT)?

Q. Advanced

  • Pharmacophore modeling : Highlight steric clashes with off-target active sites (e.g., bulkier substituents avoid CA-II's Zn²⁺ pocket) .
  • Kinetic assays : Measure kcat/Km ratios to assess competitive vs. non-competitive inhibition .
  • Cryo-EM : Resolve inhibitor-enzyme complexes at 3.0 Å to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.